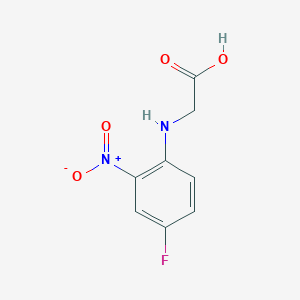
(3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester is an organic compound characterized by the presence of a urethane group attached to a 3-hydroxy-3-phenylpropyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester typically involves the reaction of 3-hydroxy-3-phenylpropylamine with an isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the urethane linkage. Common reagents used in this synthesis include phenyl isocyanate and catalysts such as dibutyltin dilaurate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
化学反应分析
Types of Reactions
(3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The urethane group can be reduced to form an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.
Major Products Formed
Oxidation: Formation of 3-oxo-3-phenylpropylurethane.
Reduction: Formation of 3-hydroxy-3-phenylpropylamine.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations .
作用机制
The mechanism of action of (3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester involves its interaction with specific molecular targets. The urethane group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, affecting their function .
相似化合物的比较
Similar Compounds
- N-(3-hydroxy-3-phenylpropyl)carbamate
- N-(3-hydroxy-3-phenylpropyl)amide
- N-(3-hydroxy-3-phenylpropyl)ester
Uniqueness
(3-Hydroxy-3-phenylpropyl)-carbamic acid ethyl ester is unique due to its specific combination of a urethane group with a 3-hydroxy-3-phenylpropyl moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
属性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
ethyl N-(3-hydroxy-3-phenylpropyl)carbamate |
InChI |
InChI=1S/C12H17NO3/c1-2-16-12(15)13-9-8-11(14)10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15) |
InChI 键 |
UXMBISFVVOGCNQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NCCC(C1=CC=CC=C1)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[1-(3-Bromo-phenyl)-1H-imidazol-4-yl]-3-methyl-[1,2,4]oxadiazole](/img/structure/B8346052.png)
![1H-Pyrrolo[2,3-b]pyridine-3acetic acid,1-[(4-cyano-3-ethoxyphenyl)sulfonyl]-2-methyl-,methyl ester](/img/structure/B8346053.png)







